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Compound of Interest

Compound Name: 3-Octyl acetate

Cat. No.: B1582175

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the olfactory properties and odor profile
of 3-Octyl acetate, an ester valued for its complex and multifaceted aroma. This document
summarizes key quantitative data, details experimental protocols for sensory analysis, and
illustrates the underlying biological pathways involved in its perception.

Olfactory Properties and Odor Profile

3-Octyl acetate is a colorless liquid characterized by a complex and appealing aroma. Its
scent is predominantly described as having rosy and jasmine floral notes, complemented by
fresh apple-lemon undertones and a sweet, peach-like flavor.[1][2][3] The overall impression is
often categorized as herbal, fruity, and slightly waxy.[4][5]

The odor profile is multifaceted, with various sources describing it with the following
descriptors:

Floral: Rose, Jasmine[1][2][3]

Fruity: Apple, Lemon, Peach, Grapefruit[1][2][3][6]

Green/Herbal: Fresh, Minty, Woody[3][4][5][6]

Waxy/Fatty/Oily[5][7]
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The complexity of its aroma makes 3-Octyl acetate a versatile ingredient in the flavor and
fragrance industry. It is utilized to impart freshness and sweet, natural notes to a variety of
products, including perfumes, colognes, and personal care items like shampoos and lotions.[2]

In minty fragrance types, it can introduce warmth and freshness without contributing

undesirable green notes.[3]

Quantitative Data

A comprehensive understanding of an aroma compound requires precise quantitative data. The

following tables summarize the key physicochemical and sensory properties of 3-Octyl

acetate.

Table 1: Physicochemical Properties of 3-Octyl Acetate

Property Value Reference(s)
Chemical Formula C10H2002 [3][8]
Molecular Weight 172.26 g/mol [31[8]
CAS Number 4864-61-3 [3][8]
Appearance Colorless liquid [1119]
Boiling Point 191-192 °C at 760 mmHg [31[6]
Density 0.86 g/mL at 25 °C [3][10]
Refractive Index 1.415at 20 °C [3][10]
Soluble in alcohol, propylene
Solubility glycol, and fixed oils; slightly [1109]
soluble in water.
Table 2: Olfactory Threshold of 3-Octyl Acetate
Medium Threshold Value Method Reference(s)
Air 20 ppb (by volume) 0O [11][12]
Olfactometry
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Experimental Protocols for Sensory Analysis

To quantitatively and qualitatively assess the olfactory properties of 3-Octyl acetate,
standardized sensory analysis protocols are employed. The following sections detail the
methodologies for Quantitative Descriptive Analysis (QDA) and Gas Chromatography-
Olfactometry (GC-O).

Quantitative Descriptive Analysis (QDA)

This protocol outlines a method for a trained sensory panel to identify and quantify the specific
aroma attributes of 3-Octyl acetate.

1. Panelist Selection and Training:

e Apanel of 8-12 individuals is selected based on their sensory acuity, ability to discriminate
between different aromas, and verbal fluency.

o Panelists undergo 20-40 hours of training to familiarize themselves with a wide range of
fruity and floral ester aromas.

o Consensus is reached on a vocabulary of sensory descriptors (e.g., "rose,"” "apple,” "green,"
"waxy"). Reference standards for each descriptor are provided to anchor evaluations.[8]

2. Sample Preparation and Presentation:

» 3-Octyl acetate is diluted in a neutral solvent, such as mineral oil or propylene glycol, to a
concentration that is clearly perceivable but not overwhelming.

e Samples are presented in identical, odor-free glass containers coded with random three-digit
numbers. A solvent blank is included as a control.

e The presentation order is randomized for each panelist to minimize order effects.[8]
3. Sensory Evaluation Procedure:

o Evaluations are conducted in individual sensory booths with controlled temperature,
humidity, and lighting.[8]
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o Panelists assess the aroma by sniffing the headspace of the container.

e The intensity of each agreed-upon sensory descriptor is rated on a 15-cm unstructured line
scale, anchored with "low" and "high" at the ends.

e A mandatory waiting period of at least two minutes, with palate cleansing using deionized
water and unsalted crackers, is required between samples.[8]

4. Data Analysis:
e The intensity ratings from the line scales are converted to numerical data.

 Statistical analysis, such as Analysis of Variance (ANOVA), is used to determine significant
differences in the intensity of each attribute.

e The results are often visualized using a spider web or radar plot to provide a comprehensive
aroma profile.

Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique that combines the separation capabilities of gas chromatography
with the sensitivity of the human nose as a detector to identify odor-active compounds.[7][10]

1. Sample Preparation:

» A solution of 3-Octyl acetate is prepared in a suitable volatile solvent (e.g.,
dichloromethane).

e For complex mixtures containing 3-Octyl acetate, a solvent extraction and a gentle workup
procedure like solvent-assisted flavor evaporation (SAFE) can be used to isolate the volatile
fraction.[13]

2. GC-MS/O Instrumentation and Conditions:

e Gas Chromatograph (GC): Equipped with a flame ionization detector (FID) and a mass
spectrometer (MS). The column effluent is split between the detectors and an olfactory port.
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e Column: A nonpolar column (e.g., DB-5) and a polar column (e.g., DB-FFAP) are typically
used to ensure good separation of a wide range of volatiles.

e Carrier Gas: Helium at a constant flow rate.

e Oven Temperature Program: A programmed temperature ramp is used to separate the
compounds by their boiling points (e.g., 40°C held for 2 min, then ramped at 5°C/min to
230°C).

o Olfactory Port: Heated transfer line to prevent condensation of the analytes. Humidified air is
added to the effluent to prevent nasal dehydration of the assessor.

3. Olfactometry Procedure:

o Atrained assessor sniffs the GC effluent at the olfactory port throughout the chromatographic
run.

e The assessor records the retention time, duration, and a descriptor for each detected odor.

o Aroma Extract Dilution Analysis (AEDA) can be performed by serially diluting the sample and
analyzing each dilution by GC-O. The highest dilution at which an odor is still detected gives
the flavor dilution (FD) factor, which is an indication of the odor potency.[13]

4. Data Analysis and Compound ldentification:
e The olfactometry data (aromagram) is aligned with the chromatogram from the FID and MS.

o Odor-active compounds are identified by their mass spectra and by comparing their retention
indices with those of authentic reference compounds.

Signaling Pathways and Logical Relationships

The perception of 3-Octyl acetate, like other odorants, is initiated by its interaction with
olfactory receptors in the nasal cavity. This triggers a cascade of intracellular events, leading to
the transmission of a signal to the brain.

Olfactory Signal Transduction Pathway
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Odorant molecules, such as 3-Octyl acetate, are detected by olfactory receptors (ORs), which
are G protein-coupled receptors (GPCRS) located on the cilia of olfactory receptor neurons.[3]
[4][14] The binding of an odorant to its specific receptor initiates a signal transduction cascade.

Caption: Olfactory signal transduction pathway initiated by odorant binding.

The binding of 3-Octyl acetate to an olfactory receptor activates an associated G-protein
(Gaoolf).[1][14] This in turn activates adenylyl cyclase, which converts ATP into cyclic AMP
(cAMP).[3][4] The increase in intracellular cAMP opens cyclic nucleotide-gated (CNG) ion
channels, allowing an influx of sodium and calcium ions.[3][4] The influx of calcium ions then
opens calcium-activated chloride channels, leading to an efflux of chloride ions. This combined
ion flow results in the depolarization of the neuron, generating an action potential that is
transmitted to the olfactory bulb in the brain.[15]

Experimental Workflow for Sensory Analysis

The overall process for the sensory analysis of an aroma compound like 3-Octyl acetate
involves several key stages, from initial sample preparation to final data interpretation.
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Caption: General workflow for the sensory analysis of 3-Octyl acetate.

This workflow illustrates the parallel and sequential steps involved in a comprehensive sensory
evaluation. It begins with the crucial preparatory phases of sample preparation and panelist
training. Following this, both Quantitative Descriptive Analysis and Gas Chromatography-
Olfactometry can be performed. The data from these analyses are then collected, statistically
processed, and used to generate a detailed aroma profile and identify the key odor-active
components.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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